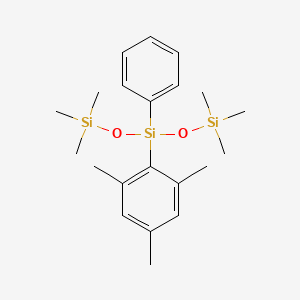![molecular formula C20H22N2O2 B14218938 Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl- CAS No. 824428-64-0](/img/structure/B14218938.png)
Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl- typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The methoxy and methylbutyl groups are then introduced through subsequent reactions, such as alkylation or acylation, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce benzimidazole alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl- involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The methoxy and methylbutyl groups may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Methoxybenzimidazole: Similar structure with a methoxy group, used in various medicinal applications.
Methylbutylbenzimidazole: Features a methylbutyl side chain, studied for its unique chemical properties.
Uniqueness
Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl- stands out due to the combination of its methoxy and methylbutyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
824428-64-0 |
|---|---|
Molekularformel |
C20H22N2O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
[6-methoxy-1-(3-methylbutyl)benzimidazol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)11-12-22-18-13-16(24-3)9-10-17(18)21-20(22)19(23)15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3 |
InChI-Schlüssel |
GTIMDMMEDLYHST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN1C2=C(C=CC(=C2)OC)N=C1C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


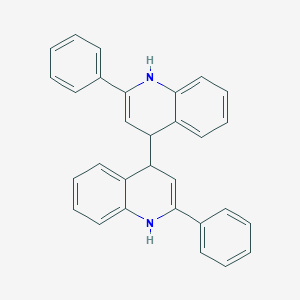
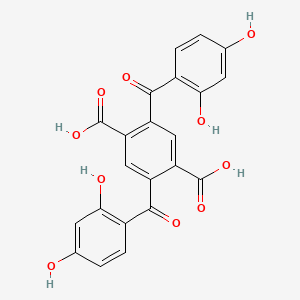
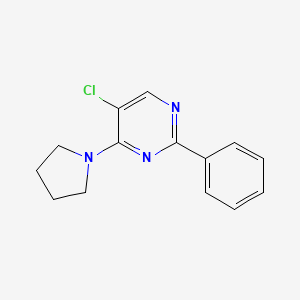

![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)



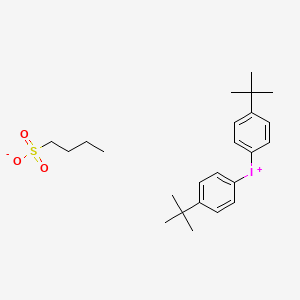

![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)

![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
